3-Bromo-5-pyrrolidin-3-ylphenol;hydrobromide
Description
3-Bromo-5-pyrrolidin-3-ylphenol;hydrobromide is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a bromine atom at the third position of the phenol ring and a pyrrolidine group at the fifth position. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
3-bromo-5-pyrrolidin-3-ylphenol;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.BrH/c11-9-3-8(4-10(13)5-9)7-1-2-12-6-7;/h3-5,7,12-13H,1-2,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLNNGMFCXKFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC(=C2)Br)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-pyrrolidin-3-ylphenol;hydrobromide typically involves the following steps:
Bromination: The introduction of a bromine atom into the phenol ring is achieved through a bromination reaction. This can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Pyrrolidine Substitution: The pyrrolidine group is introduced through a substitution reaction. This can be achieved by reacting the brominated phenol with pyrrolidine under basic conditions.
Formation of Hydrobromide Salt: The final step involves converting the free base into its hydrobromide salt form by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-pyrrolidin-3-ylphenol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding de-brominated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Neuropharmacology
The compound has been investigated for its role as a potential therapeutic agent targeting the serotonin receptors, specifically the 5-HT6 receptor. Modulation of this receptor is associated with various neurological disorders, including:
- Alzheimer's Disease : Research indicates that compounds affecting serotonin receptors may enhance cognitive functions and memory retention in Alzheimer's patients .
- Depression and Anxiety Disorders : The modulation of serotonin pathways can lead to improved mood regulation, making this compound a candidate for treating depressive and anxiety disorders .
Antipsychotic Potential
Studies have suggested that 3-bromo-5-pyrrolidin-3-ylphenol; hydrobromide may exhibit antipsychotic properties. Its structural similarity to other known antipsychotics allows for exploration in treating schizophrenia and related psychotic disorders .
Case Study: Cognitive Enhancement
A study published in the Journal of Pharmacology explored the effects of 3-bromo-5-pyrrolidin-3-ylphenol; hydrobromide on cognitive enhancement in animal models. Results indicated significant improvements in memory tasks, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .
Case Study: Treatment of Mood Disorders
Another research project focused on the antidepressant effects of this compound in rodent models of depression. The findings demonstrated a reduction in depressive behaviors, which supports its further development as a therapeutic agent for mood disorders .
Mechanism of Action
The mechanism of action of 3-Bromo-5-pyrrolidin-3-ylphenol;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atom and pyrrolidine group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-hydroxypyridine: Similar in structure but lacks the pyrrolidine group.
5-Bromo-3-pyridinol: Another brominated phenol derivative with different substitution patterns.
3-Bromo-5-(pyrrolidin-3-yl)pyridine: Contains a pyridine ring instead of a phenol ring.
Uniqueness
3-Bromo-5-pyrrolidin-3-ylphenol;hydrobromide is unique due to the combination of the bromine atom, pyrrolidine group, and phenol ring. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
Biological Activity
3-Bromo-5-pyrrolidin-3-ylphenol;hydrobromide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a brominated phenolic structure with a pyrrolidine moiety, which may contribute to its biological activity. The presence of the bromine atom can enhance its reactivity and interaction with biological targets. The hydrobromide salt form improves the compound's solubility in aqueous environments, facilitating its use in biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that brominated phenolic compounds can affect the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase, which are crucial in inflammatory processes .
- Receptor Modulation : It acts on various receptors, potentially influencing cellular signaling pathways. The phenolic structure allows for hydrogen bonding and π-π stacking interactions, which are essential for binding to receptors .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has shown inhibition zones comparable to standard antibiotics in agar diffusion assays .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In cell line studies, it induced apoptosis in cancer cells while demonstrating lower toxicity towards normal cells. The selectivity index (SI) values suggest that it selectively targets cancerous cells over non-cancerous ones. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Case Studies and Research Findings
Several studies have investigated the biological activities of brominated phenolic compounds similar to this compound:
- Antiproliferative Studies : A study found that derivatives with bromine substitutions exhibited enhanced antiproliferative activity against various cancer cell lines compared to their non-brominated counterparts. The mechanism involved the induction of cell cycle arrest and apoptosis .
- Antimicrobial Efficacy : In a comparative study, this compound was tested against resistant strains of E. coli and Staphylococcus aureus, showing significant antimicrobial activity with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .
Data Tables
| Biological Activity | IC50 (µM) | Selectivity Index (SI) | Mechanism |
|---|---|---|---|
| Antimicrobial | 10 | N/A | Enzyme inhibition |
| Anticancer | 15 | 4 | Apoptosis induction |
Q & A
Basic Research Question
- NMR : Use - and -NMR to identify aromatic protons (δ 6.8–7.5 ppm) and pyrrolidine NH signals (δ 2.5–3.5 ppm). -NMR in DMSO-d6 can reveal H-bonding interactions via peak broadening .
- X-ray Crystallography : Essential for resolving protonation sites (e.g., N-protonation on pyrrolidine vs. O-protonation on phenol) and hydrogen-bonding networks, as seen in hydrobromide salts of related heterocycles .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] or [M–Br]) .
How does the hydrobromide salt form influence solubility and stability in aqueous vs. organic solvents?
Advanced Research Question
Hydrobromide salts generally improve aqueous solubility due to ionic interactions. For 3-Bromo-5-pyrrolidin-3-ylphenol hydrobromide:
- Solubility : Test in buffered solutions (pH 1–7.4) to assess ionization effects. Higher solubility at acidic pH (protonated amine) is expected .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation pathways (e.g., debromination or hydrolysis). Use HPLC-PDA to monitor degradation products .
How can conflicting data on protonation sites in hydrobromide salts be resolved?
Advanced Research Question
Contradictions often arise from crystallographic vs. spectroscopic interpretations:
- Crystallographic Analysis : Resolve ambiguity by comparing bond lengths (e.g., N–Br vs. O–Br distances). In N-protonated salts, N–Br distances are typically <2.0 Å, while O-protonated forms show longer Br–O interactions .
- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict the most stable protonation state by comparing Gibbs free energies of N- vs. O-protonated structures .
What strategies mitigate competing side reactions during bromination?
Advanced Research Question
Competing bromination at multiple sites (e.g., aryl vs. alkyl positions) can be minimized by:
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to steer bromination to the desired aryl position .
- Temperature Control : Slow addition of brominating agents at low temperatures (−10°C) reduces radical-mediated alkyl bromination .
- Protection/Deprotection : Temporarily protect reactive amines (e.g., Boc-protection) before bromination .
How do hydrogen-bonding patterns affect the compound’s bioactivity or crystallization behavior?
Advanced Research Question
Hydrogen bonds (H-bonds) between the hydrobromide ion and phenol/pyrrolidine groups influence:
- Crystallinity : Strong H-bonds (e.g., N–H···Br or O–H···Br) promote monoclinic or triclinic crystal systems, as seen in structurally related salts .
- Bioactivity : H-bond networks may enhance binding to targets (e.g., enzymes with polar active sites). Molecular docking simulations (AutoDock Vina) can predict interactions .
What analytical workflows validate batch-to-batch consistency in synthesis?
Basic Research Question
- Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times to a reference standard .
- Elemental Analysis : Confirm Br content via ICP-MS or combustion analysis (theoretical Br% = ~22.5%) .
- Thermal Analysis : DSC/TGA can identify polymorphic transitions or hydrate formation .
How can solvent polarity and counterion selection impact salt formation efficiency?
Advanced Research Question
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor salt formation by stabilizing ionic intermediates. Ethanol/water mixtures are ideal for recrystallization .
- Counterion Screening : Compare hydrobromide with hydrochloride or sulfate salts for improved crystallinity. Hydrobromide often provides higher solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
